Cryptolepine

Cancer Research Ovarian Cancer Cytotoxicity Assay

Cryptolepine is a validated positive control for topoisomerase II inhibition assays (0.02–5 μM) that stabilizes topo II-DNA covalent complexes. Its selective DNA intercalation at GC-rich sequences distinguishes it from neocryptolepine, which lacks topo II activity. Ideal benchmark for ovarian cancer (OVCAR3 IC50 = 1.64 μM) and antimalarial research (2× chloroquine potency). Demonstrates in vivo tumor growth inhibition at 10 mg/kg i.p. in melanoma xenografts via AMPKα1/2-LKB1 pathway activation.

Molecular Formula C16H12N2
Molecular Weight 232.28 g/mol
CAS No. 480-26-2
Cat. No. B1217406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptolepine
CAS480-26-2
Synonyms10H-Indolo(3,2-b)quinoline
5-methylquinolo(2',3'-3,2)indole
cryptolepine
cryptolepine monohydrochloride
Molecular FormulaC16H12N2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C3C1=C4C=CC=CC4=N3
InChIInChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-14-16(18)12-7-3-4-8-13(12)17-14/h2-10H,1H3
InChIKeyKURWKDDWCJELSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cryptolepine (CAS 480-26-2) Procurement Guide: Indoloquinoline Alkaloid with Documented DNA Intercalation and Anticancer Activity


Cryptolepine (5-methyl-10H-indolo[3,2-b]quinoline) is a tetracyclic indoloquinoline alkaloid naturally isolated from the roots of the West African climbing shrub Cryptolepis sanguinolenta [1]. It is characterized by its polyaromatic planar structure enabling DNA intercalation with selectivity for GC-rich sequences and non-alternating GC base pairs [2][3]. The compound exhibits established in vitro cytotoxicity against multiple human cancer cell lines (mean IC50 = 0.9 μM across a panel of tumor cell lines) [4] and functions as a topoisomerase II inhibitor that stabilizes topoisomerase II-DNA covalent complexes [3].

Why Generic Substitution of Cryptolepine (CAS 480-26-2) with Neocryptolepine or Other Indoloquinoline Isomers Is Not Scientifically Justified


Cryptolepine and its structural isomer neocryptolepine differ solely by the orientation of the indole unit relative to the quinoline moiety, yet this subtle structural divergence produces fundamentally distinct pharmacological profiles that preclude interchangeable use. Cryptolepine demonstrates robust DNA intercalation capacity and potent topoisomerase II inhibition [1][2], whereas neocryptolepine exhibits markedly weaker DNA binding and does not inhibit human topoisomerase II [3]. This mechanistic divergence translates into quantitative differences in cytotoxicity and antiplasmodial potency. Furthermore, halogenated cryptolepine analogues such as 2,7-dibromocryptolepine lose DNA intercalation capability entirely while gaining superior antiplasmodial activity, underscoring that the parent compound's core scaffold properties cannot be extrapolated to derivatives [4]. The evidence presented below quantifies these distinctions across cancer cytotoxicity, antimalarial activity, cardiac safety, and in vivo efficacy.

Cryptolepine (CAS 480-26-2) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Procurement


Cryptolepine Demonstrates Superior Cytotoxicity Against Ovarian Adenocarcinoma Relative to N-6-Substituted Norcryptotackieine Derivatives

In a direct head-to-head cytotoxicity screen across multiple cell lines, the natural indoloquinoline cryptolepine (1c) exhibited approximately 2-fold greater potency than the N-6-substituted norcryptotackieine derivative 6d in OVCAR3 ovarian adenocarcinoma cells [1]. Cryptolepine achieved an IC50 value of 1.64 μM compared with 3.1 μM for compound 6d under identical 48-hour exposure conditions, demonstrating that the unsubstituted natural scaffold confers superior cytotoxic efficacy against this ovarian cancer model relative to N-6-functionalized congeners.

Cancer Research Ovarian Cancer Cytotoxicity Assay

Cryptolepine Exhibits Potent Topoisomerase II Inhibition at Sub-Micromolar Concentrations Distinct from Neocryptolepine

Cryptolepine inhibits topoisomerase II at concentrations ranging from 0.02 μM to 5 μM, with the most potent inhibition observed at 0.02 μM for the parent scaffold [1]. In direct contrast, neocryptolepine—the structural isomer differing only in indole-quinoline ring orientation—shows no inhibition of human topoisomerase II and demonstrates low affinity for DNA binding [2][3]. Cryptolepine stabilizes topoisomerase II-DNA covalent complexes and stimulates DNA cleavage at a subset of preexisting topoisomerase II cleavage sites, a mechanism absent in the neocryptolepine isomer [4].

Topoisomerase Inhibition DNA Intercalation Mechanism of Action

Cryptolepine Demonstrates Antimalarial Potency Approximately Half the IC50 of Chloroquine Against P. falciparum

In comparative antimalarial screening, cryptolepine exhibits an IC50 value approximately half that of chloroquine against Plasmodium falciparum [1]. This positions cryptolepine as a more potent in vitro antiplasmodial agent than the established clinical comparator chloroquine, though this potency advantage is tempered by toxicity considerations that have limited clinical translation. Notably, the synthetic analogue 2,7-dibromocryptolepine achieves even greater potency (IC50 = 49 nM against K1 strain P. falciparum) [2], and C11 amino derivatives show IC50 values of 23-44 nM against chloroquine-resistant strains with selectivity indices up to approximately 1400 [3].

Antimalarial Drug Discovery Plasmodium falciparum In Vitro Screening

Cryptolepine Exhibits 7.8-Fold Lower hERG Inhibition Than 2,7-Dibromocryptolepine with Enterohepatic Recirculation Profile

In a direct comparative cardiac safety assessment, cryptolepine (1) demonstrated a hERG potassium channel IC50 of 7.8 μM, representing a 7.8-fold lower potency (higher IC50 = safer margin) for hERG inhibition compared with 2,7-dibromocryptolepine (2), which exhibited an IC50 of 1.0 μM [1]. This substantial difference in hERG blockade raised cardiotoxicity concerns for the dibrominated analogue, leading to its exclusion from in vivo pharmacokinetic profiling. Additionally, cryptolepine pharmacokinetic studies in rats revealed a second plasma concentration peak following oral administration, indicative of enterohepatic recirculation after biliary excretion—a disposition characteristic not observed with the comparator compound [1].

Cardiac Safety hERG Channel Pharmacokinetics

Cryptolepine Demonstrates In Vivo Tumor Growth Inhibition in A375 Melanoma Xenograft Model

In an in vivo efficacy study, cryptolepine administered intraperitoneally at 10 mg/kg body weight to A375 xenograft-bearing nude mice resulted in significant inhibition of tumor growth [1]. The antitumor effect was mechanistically associated with disruption of mitochondrial dynamics (reduced expression of Mfn1, Mfn2, Opa1, and p-Drp1 proteins), decreased ATP levels and mitochondrial mass, activation of the AMPKα1/2-LKB1 metabolic tumor suppressor pathway, and reduced mTOR signaling [1]. Notably, cryptolepine treatment inhibited growth of human melanoma cell lines (A375, Hs294t, SK-Mel28, SK-Mel119) but did not inhibit normal melanocyte growth at tested concentrations (1.0-7.5 μM) [1].

In Vivo Efficacy Melanoma Xenograft Model

Cryptolepine Mean IC50 of 0.9 μM Across Human Tumor Cell Line Panel Defines Broad-Spectrum Cytotoxicity Baseline

Comprehensive cytotoxicity profiling across 12 human tumor cell lines and primary patient-derived tumor cultures established cryptolepine's mean IC50 at 0.9 μM across the entire panel, with differential sensitivity observed between hematological malignancies (mean IC50 = 1.0 μM) and solid tumor types (mean IC50 = 2.8 μM) [1]. This 2.8-fold difference in mean potency between solid and hematological tumor types provides a quantitative benchmark for selecting appropriate cancer models and comparator compounds in experimental design.

Cancer Pharmacology Cytotoxicity Profiling Drug Screening

Cryptolepine (CAS 480-26-2) Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Topoisomerase II Inhibition Reference Standard in Mechanistic Cancer Pharmacology Studies

Cryptolepine serves as a validated positive control for topoisomerase II inhibition assays, with documented activity at concentrations from 0.02 μM to 5 μM and stabilization of topoisomerase II-DNA covalent complexes [1]. Unlike neocryptolepine, which shows no inhibition of human topoisomerase II [2], cryptolepine provides reliable mechanistic interrogation of DNA-topoisomerase interactions in cancer pharmacology research. Its preferential binding to GC-rich DNA sequences further supports sequence-specific DNA interaction studies [3].

In Vivo Xenograft Studies in Melanoma with Validated Mitochondrial Mechanism

Cryptolepine is suitable for in vivo melanoma xenograft studies requiring a compound with demonstrated tumor growth inhibition at 10 mg/kg i.p. and a defined mitochondrial mechanism of action [4]. The established involvement of AMPKα1/2-LKB1 pathway activation and disruption of mitochondrial dynamics (Mfn1, Mfn2, Opa1, p-Drp1) provides a testable mechanistic framework for combination studies or biomarker development [4].

Antimalarial Hit Validation and Comparative Potency Benchmarking Against Chloroquine

Cryptolepine is appropriate for antimalarial drug discovery programs requiring a natural product-derived reference compound with established antiplasmodial potency approximately twice that of chloroquine in vitro [5]. Its mode of action involving inhibition of hemozoin formation—similar to chloroquine [6]—positions it as a mechanistic comparator for evaluating novel antimalarial candidates. Researchers should note the hERG IC50 of 7.8 μM [7] when interpreting cardiac safety margins relative to more potent halogenated analogues.

Ovarian Adenocarcinoma Cytotoxicity Screening with Benchmark Potency Data

Cryptolepine provides a benchmark cytotoxic agent for ovarian cancer research, with a validated IC50 of 1.64 μM in OVCAR3 cells [8]. This value offers a reference point for comparing novel compounds or derivative potency. The demonstrated 2-fold superiority over N-6-substituted norcryptotackieine derivatives in the same cell line [8] enables researchers to benchmark the relative contribution of scaffold modifications to cytotoxic activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cryptolepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.